1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c1-12-4-2-7-16(8-12)22-11-14(10-21-22)13-5-3-6-15(9-13)17(18,19)20/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCHSNQKFXWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl ketones. One common synthetic route includes the reaction of 3-methylphenylhydrazine with 3-(trifluoromethyl)acetophenone under acidic or basic conditions to form the desired pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Numerous studies have investigated the anti-inflammatory effects of pyrazole derivatives, including 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole. Research indicates that compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- Case Study:
A study by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity, demonstrating that certain compounds exhibited comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium and celecoxib .
| Compound Name | IC50 (nM) | Activity |
|---|---|---|
| This compound | 3.8 | Inhibits IL8-induced chemotaxis |
| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | 1.2 | Dual activity against inflammation |
1.2 Anticancer Potential
The anticancer properties of pyrazole derivatives have also been explored. The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Case Study:
A recent study highlighted the synthesis of new pyrazole derivatives that exhibited significant cytotoxicity against breast cancer cells. The mechanisms involved apoptosis induction and cell cycle arrest .
Agrochemical Applications
The compound is being researched for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests.
- Case Study:
Research has indicated that certain pyrazole derivatives can act as effective fungicides, targeting fungal pathogens in crops while minimizing toxicity to non-target organisms.
| Application | Target Organism | Efficacy |
|---|---|---|
| Fungicide | Fusarium spp. | High |
| Herbicide | Broadleaf Weeds | Moderate |
Material Science
In material science, pyrazole derivatives are being investigated for their properties as ligands in coordination chemistry, potentially leading to new materials with desirable electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.
Comparison with Similar Compounds
1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: The position of the trifluoromethyl group is different, potentially leading to variations in its properties.
1-(3-methylphenyl)-4-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, which can significantly alter its lipophilicity and biological activity.
The unique combination of the 3-methylphenyl and 3-(trifluoromethyl)phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring with two significant substituents: a 3-methylphenyl group and a 3-(trifluoromethyl)phenyl group. The synthesis typically involves the cyclization of hydrazine derivatives with substituted phenyl ketones, such as the reaction of 3-methylphenylhydrazine with 3-(trifluoromethyl)acetophenone under acidic or basic conditions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular processes. Notably, compounds containing the 1H-pyrazole scaffold have shown promising anticancer properties across several cancer types, including:
- Lung Cancer
- Breast Cancer
- Prostate Cancer
- Colorectal Cancer
In vitro studies have demonstrated that derivatives of pyrazole can inhibit the growth of cancer cells significantly .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Metabolic Stability : The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy as a drug candidate .
Pharmacological Properties
Recent studies indicate that this compound exhibits a range of pharmacological activities:
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various pyrazole derivatives, including those structurally similar to this compound. Results showed inhibition rates exceeding 70% against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Antifungal Efficacy : Research on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides revealed that certain derivatives exhibited over 50% inhibition against Gibberella zeae, outperforming commercial fungicides .
- Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their anti-inflammatory properties, showing up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
Q & A
Q. What are the recommended synthetic routes for 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole, and how can reaction efficiency be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation or Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, triazole-pyrazole hybrids can be synthesized by reacting 3-nitroso pyrazole precursors with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/H₂O (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts . Purification via column chromatography (e.g., silica gel) yields products with ~60% efficiency. To optimize efficiency:
Q. How can the structural conformation of this compound be validated experimentally?
X-ray crystallography is the gold standard. For pyrazole derivatives, single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles between aromatic rings. For example, dihedral angles between pyrazole and substituted phenyl rings typically range from 16° to 51°, influencing steric and electronic properties . Complementary techniques:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Pyrazole derivatives are often screened for enzyme inhibition (e.g., COX-2, factor Xa). For COX-2:
- Enzyme inhibition assay : Use purified COX-2 (human recombinant) with arachidonic acid substrate; measure prostaglandin E₂ (PGE₂) production via ELISA. Celecoxib analogs (IC₅₀ ~40 nM) serve as positive controls .
- Selectivity testing : Compare inhibition against COX-1 to assess specificity (e.g., selectivity ratio >50-fold) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?
Regioselectivity in pyrazole derivatives is influenced by electronic and steric factors. For trifluoromethyl-substituted pyrazoles:
- Electrophilic substitution : Use directing groups (e.g., -NH₂ at position 3) to direct bromination or nitration to position 4 .
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts can introduce aryl groups at position 1 or 4. Pre-functionalize with boronic esters for optimal yields (~70–85%) .
- Computational guidance : DFT calculations (e.g., Fukui indices) predict reactive sites for electrophilic attack .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic factors. Mitigation strategies:
- Plasma protein binding (PPB) assays : Use equilibrium dialysis to measure free fraction; compounds with >95% PPB often show reduced efficacy .
- Metabolic stability : Test hepatic microsomal clearance (e.g., human liver microsomes). Introduce metabolic soft spots (e.g., -OCH₃ groups) to improve half-life .
- Species-specific differences : Compare IC₅₀ values across human, rat, and mouse models to identify translational gaps .
Q. How can crystallographic data inform SAR studies for target optimization?
Crystal structures reveal binding modes critical for structure-activity relationships (SAR). For example:
- Factor Xa inhibitors : The trifluoromethyl group at position 3 enhances hydrophobic interactions with the S1 pocket, while a 3-methylphenyl group at position 1 improves π-π stacking in the S4 pocket .
- Data-driven optimization : Overlay ligand poses (e.g., PyMOL) to identify steric clashes or suboptimal hydrogen bonding. Modify substituents (e.g., -CF₃ → -OCF₃) to enhance affinity .
Q. What analytical methods are critical for characterizing degradation products under physiological conditions?
- LC-MS/MS : Identify hydrolytic or oxidative metabolites (e.g., hydroxylation at the pyrazole ring).
- Forced degradation studies : Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UV-HPLC .
- Stability thresholds : Compounds with <10% degradation after 24 hours are suitable for in vivo studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data (e.g., high potency in enzyme assays but low cell-based activity)?
Contradictions often stem from cellular permeability issues. Resolution steps:
- Caco-2 permeability assay : Measure apparent permeability (Papp). Compounds with Papp <1 × 10⁻⁶ cm/s require prodrug strategies .
- Efflux transporter screening : Test inhibition of P-gp or BCRP using calcein-AM or Hoechst 33342 assays .
- Solubility enhancement : Use nanoformulation (e.g., liposomes) or co-solvents (e.g., PEG 400) .
Methodological Tables
Q. Table 1. Representative Synthetic Yields for Pyrazole Derivatives
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Nitroso pyrazole | CuAAC, THF/H₂O, 50°C, 16h | 61 | |
| Phenylhydrazine + diketones | Ethanol/AcOH, reflux, 7h | 45 |
Q. Table 2. Bioactivity Data for Trifluoromethyl-Substituted Pyrazoles
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. COX-1) |
|---|---|---|---|
| Celecoxib (SC-58635) | COX-2 | 40 | >300-fold |
| Razaxaban (DPC 906) | Factor Xa | 0.013 | >1000-fold |
| Analogue 5k (acaricide) | T. cinnabarinus | 100% mortality at 500 mg/L | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
